molecular formula C10H7BrFNO B11857726 1-Acetyl-3-bromo-5-fluoroindole

1-Acetyl-3-bromo-5-fluoroindole

Cat. No.: B11857726
M. Wt: 256.07 g/mol
InChI Key: FWNMWTABZMXNJM-UHFFFAOYSA-N
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Description

1-Acetyl-3-bromo-5-fluoroindole is a synthetic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of acetyl, bromo, and fluoro substituents on the indole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-bromo-5-fluoroindole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor, followed by acetylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and Selectfluor or cesium fluoroxysulfate for fluorination . The acetylation step can be carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-bromo-5-fluoroindole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Nucleophilic Substitution: The presence of the bromo and fluoro groups makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, NBS, and Selectfluor are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted indoles, while oxidation can yield indole-3-carboxylic acids .

Mechanism of Action

The mechanism of action of 1-Acetyl-3-bromo-5-fluoroindole involves its interaction with various molecular targets and pathways. The acetyl group can enhance its binding affinity to specific enzymes and receptors, while the bromo and fluoro substituents can modulate its electronic properties, affecting its reactivity and biological activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-Acetyl-3-bromoindole
  • 1-Acetyl-5-fluoroindole
  • 3-Bromo-5-fluoroindole

Comparison: 1-Acetyl-3-bromo-5-fluoroindole is unique due to the presence of both bromo and fluoro substituents, which enhance its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can lead to synergistic effects, making it a valuable compound for various applications .

Biological Activity

1-Acetyl-3-bromo-5-fluoroindole is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom and a fluorine atom on its aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

  • Molecular Formula : C10H8BrF N
  • Molecular Weight : 246.08 g/mol
  • CAS Number : 12304884

Anticancer Properties

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that fluorinated indole derivatives can enhance the potency of anticancer agents. For instance, studies have shown that related compounds like 5-fluoroindole-3-acetic acid demonstrate high cytotoxicity when activated by enzymes such as horseradish peroxidase, leading to the formation of reactive intermediates that target cancer cells effectively .

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast)TBDInduces apoptosis via oxidative stress
5-Fluoroindole-3-acetic acidV79 (Hamster Fibroblast)15Radical-cation formation
5-FluoroindoleHT29 (Colon)20DNA interaction and thiol conjugation

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of halogen substituents (bromine and fluorine) has been linked to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that halogenated indoles can disrupt bacterial cell membranes, leading to cell death.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various halogenated indoles, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : Similar compounds have shown the ability to form adducts with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The bromine and fluorine substituents may enhance binding affinity to specific biological targets, such as bromodomains involved in epigenetic regulation .

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

1-(3-bromo-5-fluoroindol-1-yl)ethanone

InChI

InChI=1S/C10H7BrFNO/c1-6(14)13-5-9(11)8-4-7(12)2-3-10(8)13/h2-5H,1H3

InChI Key

FWNMWTABZMXNJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)F)Br

Origin of Product

United States

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